N-methylpentane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

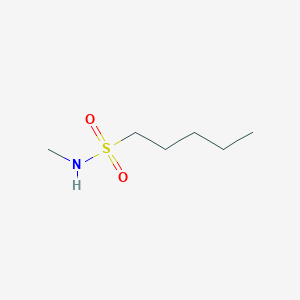

N-Methylpentane-1-sulfonamide is a sulfonamide derivative characterized by a pentane backbone, a sulfonamide functional group (-SO₂NH-), and an N-methyl substituent. Its structure confers moderate lipophilicity and stability, making it relevant in medicinal chemistry and materials science. The compound is typically synthesized via the reaction of methylamine with pentane-1-sulfonyl chloride in the presence of a base like triethylamine (Et₃N), a method analogous to the synthesis of other sulfonamides documented in literature .

Key properties include:

- Molecular formula: C₆H₁₅NO₂S

- Molecular weight: 165.25 g/mol

- Solubility: Moderate in polar solvents (e.g., DMSO, methanol) due to the sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylpentane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with amines. For instance, the reaction of pentane-1-sulfonyl chloride with methylamine under basic conditions can yield this compound. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Another method involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require pre-functionalization steps and reduces waste generation. The reaction is usually carried out in the presence of an oxidizing agent such as iodine or a metal catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methylpentane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-methylpentane-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

Medicine: Explored for its antimicrobial properties, similar to other sulfonamide drugs.

Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of N-methylpentane-1-sulfonamide involves its interaction with biological molecules through its sulfonamide group. This group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Comparison with N-Methylpentane-1-Sulfonamide :

- Synthesis Complexity : this compound requires fewer steps compared to Compounds 13 and 15, which involve multi-component reactions and chiral centers .

- Steric Effects : The adamantane group in Compound 13 enhances rigidity and lipophilicity but reduces solubility in aqueous media compared to the linear pentane chain in the target compound.

Physicochemical and Spectral Properties

- Solubility : this compound is expected to exhibit higher aqueous solubility than Compound 13 due to the absence of bulky hydrophobic groups.

- Thermal Stability : Adamantane and ferrocene substituents in Compounds 13 and 15 likely improve thermal stability compared to the simpler alkyl chain in the target compound.

- Spectroscopy :

Research Findings and Limitations

- Key Studies: Compound 13’s synthesis (60% yield) underscores the challenge of incorporating bulky groups, which may lower yields compared to simpler sulfonamides . No direct data on this compound’s biological activity exists in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

N-methylpentane-1-sulfonamide is a sulfonamide compound that has garnered attention for its biological activities, particularly its antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, antibacterial efficacy, and potential therapeutic applications.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide functional group (-SO2NH2). They were among the first synthetic antibiotics used to treat bacterial infections and have been pivotal in the development of antimicrobial therapies. The mechanism of action typically involves the inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division.

The primary mechanism through which this compound exerts its antibacterial effects is by mimicking para-aminobenzoic acid (PABA), a substrate required for the synthesis of folate in bacteria. By inhibiting the enzyme dihydropteroate synthase, this compound prevents the conversion of PABA into folate, leading to impaired nucleic acid synthesis and ultimately bacterial cell death or stasis .

Efficacy Against Bacterial Strains

Numerous studies have evaluated the antibacterial activity of this compound against various gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values and zones of inhibition are commonly used metrics to assess efficacy:

| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 30 ± 0.12 | 7.81 |

| Escherichia coli | 31 ± 0.12 | 7.81 |

| Klebsiella pneumoniae | 25 ± 0.10 | 15.62 |

| Bacillus subtilis | No activity | >100 |

These results indicate that this compound exhibits significant antibacterial activity against certain strains, particularly E. coli and S. aureus, while showing reduced efficacy against gram-positive bacteria like B. subtilis .

Case Studies

- Treatment of Urinary Tract Infections (UTIs) : A clinical study involving patients with recurrent UTIs demonstrated that this compound effectively reduced bacterial counts in urine samples after treatment, showcasing its potential as a therapeutic agent in managing such infections .

- Combination Therapies : Research has indicated that combining this compound with other antibiotics can enhance its antibacterial effects, particularly against resistant strains of bacteria. This synergy may lead to improved outcomes in treating complex infections .

Toxicity and Safety Profile

While sulfonamides are generally well-tolerated, they can cause adverse effects such as allergic reactions, skin rashes, and hematological disorders in some patients. Monitoring for these side effects is essential during treatment with this compound .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-methylpentane-1-sulfonamide in laboratory settings?

The synthesis typically involves sulfonylation of a primary amine (e.g., pentan-1-amine) using methanesulfonyl chloride under basic conditions. Key steps include:

- Reaction Setup : Conduct the reaction in anhydrous dichloromethane with triethylamine as a base to neutralize HCl byproducts.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Confirm purity via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

- Characterization : Validate structure using 1H-NMR (e.g., singlet for methyl group at δ 2.8–3.1 ppm) and HPLC-MS/MS (m/z calculated for C6H15NO2S: 165.09) .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

- Spectroscopic Analysis :

- 1H-NMR and 13C-NMR : Identify methyl groups (δ 2.8–3.1 ppm for S(O)2-CH3) and alkyl chain signals .

- IR Spectroscopy : Confirm sulfonamide functional groups (S=O stretching at 1150–1350 cm−1) .

- Chromatography :

- HPLC-MS/MS : Quantify purity and detect impurities using reverse-phase C18 columns with mobile phases like acetonitrile/water .

Q. What safety protocols should be followed when handling this compound in laboratory experiments?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.

- Storage : Keep in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., 1H-NMR shifts) observed during characterization?

- Data Validation : Cross-reference observed shifts with published databases (e.g., Supplementary Tables S1–S2 in sulfonamide studies) .

- Impurity Analysis : Use 2D NMR (e.g., HSQC, COSY) to distinguish between isomers or byproducts. For example, unexpected peaks may arise from incomplete alkylation or sulfonic acid residues .

- Isotopic Labeling : Synthesize 13C-labeled analogs to resolve overlapping signals in complex spectra .

Q. What strategies are effective for optimizing reaction yields in the sulfonylation step during synthesis?

- Parameter Optimization :

- Temperature : Conduct reactions at 0–5°C to minimize side reactions (e.g., over-sulfonylation).

- Catalysis : Explore phase-transfer catalysts like tetrabutylammonium bromide to enhance reagent mixing .

- AI-Driven Synthesis Planning : Utilize retrosynthetic tools (e.g., Reaxys, Pistachio) to predict optimal stoichiometry and solvent systems. For example, AI models can suggest dimethylacetamide (DMA) as a polar aprotic solvent to improve nucleophilicity .

Q. How can researchers design experiments to study the reactivity of the sulfonamide group in this compound under different conditions?

- Oxidation Studies : React with mCPBA (meta-chloroperbenzoic acid) to form sulfonic acid derivatives. Monitor progress via 1H-NMR loss of methyl signals .

- Nucleophilic Substitution : Test reactivity with Grignard reagents (e.g., MeMgBr) to replace the sulfonamide group. Use GC-MS to track volatile byproducts .

- pH-Dependent Stability : Expose the compound to acidic (HCl) or basic (NaOH) conditions and analyze degradation products via LC-TOF-MS .

Properties

Molecular Formula |

C6H15NO2S |

|---|---|

Molecular Weight |

165.26 g/mol |

IUPAC Name |

N-methylpentane-1-sulfonamide |

InChI |

InChI=1S/C6H15NO2S/c1-3-4-5-6-10(8,9)7-2/h7H,3-6H2,1-2H3 |

InChI Key |

QTWCGJLLMDHYTN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCS(=O)(=O)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.